

H-0106 dihydrochloride solution preparation and storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

[Get Quote](#)

Application Notes and Protocols: H-0106 (TC-H 106)

A Note on Compound Identification: The designation "H-0106" is not a unique chemical identifier. It may be used by different manufacturers for various compounds. These application notes focus on TC-H 106, also known as Pimelic Diphenylamide 106, a well-characterized histone deacetylase (HDAC) inhibitor. The user's query mentioned "dihydrochloride," however, literature primarily refers to the base form of TC-H 106. Researchers should verify the exact identity and salt form of their compound with their supplier.

Introduction to TC-H 106

TC-H 106 is a potent, cell-permeable, and brain-penetrant small molecule that acts as a slow, tight-binding inhibitor of class I histone deacetylases (HDACs).^{[1][2][3]} Unlike pan-HDAC inhibitors, it shows selectivity for HDACs 1, 2, and 3, with no significant activity against class II HDACs.^{[2][4][5]} Its mechanism of action leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This activity makes it a valuable tool for research in areas such as neurodegenerative diseases, oncology, and epigenetics.^{[6][7][8]}

Physicochemical Properties and Solubility

Proper preparation of TC-H 106 solutions is critical for experimental success. The compound is a crystalline solid at room temperature and is insoluble in water.^[9] Organic solvents are required for solubilization.

Table 1: Physicochemical and Solubility Data for TC-H 106

Property	Value
Synonyms	Pimelic Diphenylamide 106, Histone Deacetylase Inhibitor VII, RGFA-8[2][4]
Molecular Formula	C ₂₀ H ₂₅ N ₃ O ₂ [10]
Molecular Weight	339.43 g/mol [1][10]
Appearance	Crystalline solid[10]
Purity	≥98% or >99% depending on supplier[6][10]
Solubility in DMSO	Up to 100 mM (approx. 33.94 mg/mL). Some suppliers report up to 68 mg/mL (200.33 mM).[1][3][6]
Solubility in Ethanol	Up to 50 mM (approx. 16.97 mg/mL).[3][6]
Solubility in Water	Insoluble.[9]
IC ₅₀ Values	HDAC1: ~150 nM, HDAC2: ~760 nM, HDAC3: ~370 nM, HDAC8: ~5000 nM.[2][5][6]
K _i Values	HDAC1: ~148 nM, HDAC2: ~102 nM, HDAC3: ~14 nM.[1][4]

Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Solution Preparation and Storage

Materials Required

- TC-H 106 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes or cryovials

- Calibrated pipettes
- Vortex mixer

Protocol for Preparing a 10 mM DMSO Stock Solution

- Equilibrate: Allow the vial of solid TC-H 106 to warm to room temperature before opening to prevent condensation of moisture.
- Weigh: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.39 mg of TC-H 106.
- Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:

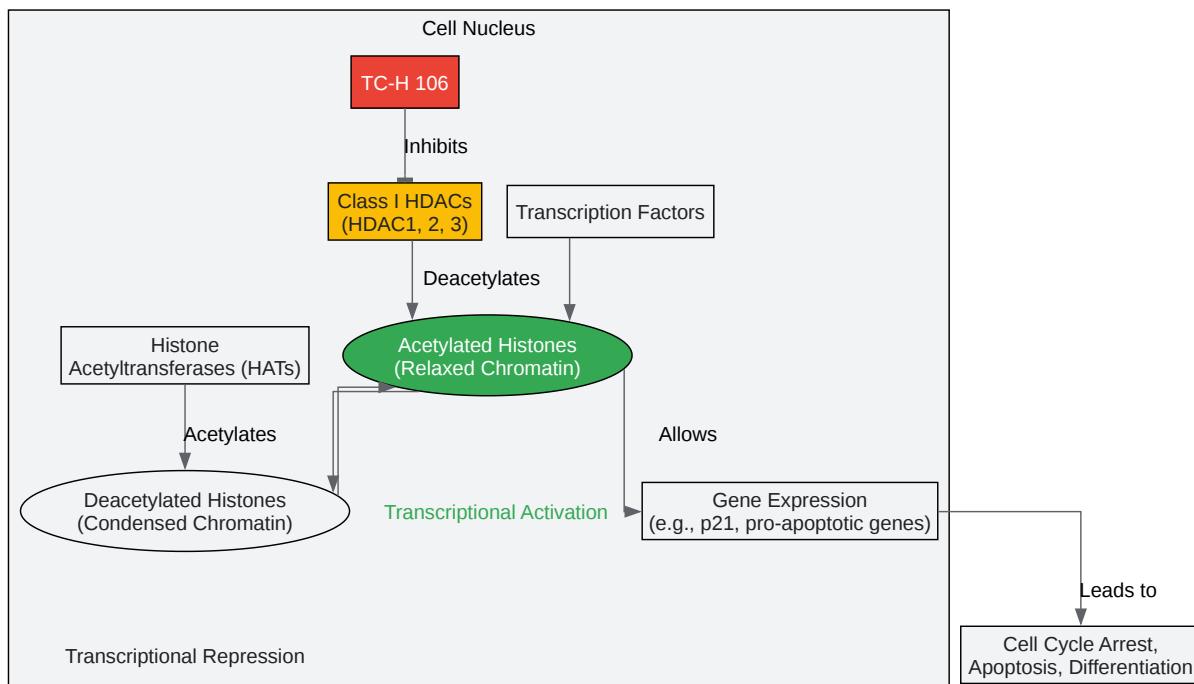
$$\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$$

Example for preparing a 10 mM stock from 1 mg of TC-H 106: Volume (L) = 0.001 g / (339.43 g/mol x 0.010 mol/L) = 0.0002946 L = 294.6 μ L Therefore, add 294.6 μ L of DMSO to 1 mg of TC-H 106 to get a 10 mM stock solution.

- Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the solid TC-H 106.
- Mix: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to minimize freeze-thaw cycles.
- Store: Store the aliquots as recommended in Table 2.

Storage and Stability

Proper storage is essential to maintain the stability and activity of TC-H 106.


Table 2: Recommended Storage Conditions

Form	Storage Temperature	Shelf Life	Notes
Solid Powder	-20°C	≥ 3-4 years[1][10]	Store in a dry, dark place.
Stock Solution	-80°C	Up to 2 years[2][11]	Recommended for long-term storage. Avoid repeated freeze-thaw cycles.
(in DMSO)	-20°C	Up to 1 year[2][11] (Some sources recommend up to 1 month[6])	Suitable for shorter-term storage.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Mechanism of Action and Signaling Pathway

TC-H 106 selectively inhibits class I HDAC enzymes (HDAC1, 2, and 3).[5] These enzymes are responsible for removing acetyl groups from lysine residues on histone tails. By inhibiting HDACs, TC-H 106 causes an accumulation of acetylated histones.[7] This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and activate the expression of previously silenced genes.[8][12] Key target genes include those involved in cell cycle arrest (e.g., CDKN1A/p21), apoptosis, and cellular differentiation.[8]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of TC-H 106 as a Class I HDAC inhibitor.

Experimental Protocols

In Vitro Cell Treatment Protocol

This protocol provides a general guideline for treating cultured cells with TC-H 106 to assess its effects on histone acetylation or other cellular endpoints. This example is based on a published

study using a lymphoblastoid cell line.[1]


Materials:

- Cultured cells (e.g., lymphoblastoid cell line)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 10 mM HEPES)
- TC-H 106 stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS) or Hank's balanced salt solution (HBSS)
- Cell culture plates/flasks
- Lysis buffer for downstream analysis (e.g., Western blot, qPCR)

Procedure:

- Cell Seeding: Plate cells at a desired density in culture plates or flasks and allow them to adhere or recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- Preparation of Working Solution: On the day of the experiment, dilute the TC-H 106 stock solution to the final desired concentration using complete culture medium. For example, to achieve a 2 µM final concentration, perform a 1:5000 dilution of a 10 mM stock solution. Prepare a vehicle control using the same final concentration of DMSO.
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing TC-H 106 or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1] The optimal concentration and incubation time may vary depending on the cell type and experimental endpoint.
- Cell Harvesting:
 - For analysis of persistent effects, wash the cells twice with warm HBSS or PBS to remove the compound.[1]

- Harvest a portion of the cells immediately (time 0 point).
- Re-culture the remaining cells in fresh, inhibitor-free medium and harvest at subsequent time points (e.g., every hour for 7 hours) to assess the duration of the effect post-washout.
[\[1\]](#)
- Downstream Analysis: Lyse the harvested cells and proceed with the desired analysis, such as Western blotting for acetylated histones (e.g., Ac-H3) or qPCR for target gene expression.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vitro cell treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TC-H 106 |HDAC inhibitor | Hello Bio [hellobio.com]
- 7. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [H-0106 dihydrochloride solution preparation and storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607906#h-0106-dihydrochloride-solution-preparation-and-storage>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com